molecular formula C5H5FO3 B6250863 3-fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one CAS No. 1604042-30-9

3-fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one

Cat. No.: B6250863
CAS No.: 1604042-30-9
M. Wt: 132.1
InChI Key:
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Description

3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a dihydrofuranone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 4-(hydroxymethyl)-2,5-dihydrofuran-2-one, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to the precursor in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One potential approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalytic systems and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 3-fluoro-4-(hydroxymethyl)-2,5-dihydrofuran using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide at room temperature.

Major Products Formed

    Oxidation: 3-Fluoro-4-(carboxymethyl)-2,5-dihydrofuran-2-one.

    Reduction: 3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran.

    Substitution: 3-Azido-4-(hydroxymethyl)-2,5-dihydrofuran-2-one.

Scientific Research Applications

3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The hydroxymethyl group can participate in various biochemical reactions, potentially leading to the formation of active metabolites. The dihydrofuranone ring structure provides stability and rigidity to the molecule, allowing it to fit into specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one
  • 3-Bromo-4-(hydroxymethyl)-2,5-dihydrofuran-2-one
  • 3-Iodo-4-(hydroxymethyl)-2,5-dihydrofuran-2-one

Uniqueness

3-Fluoro-4-(hydroxymethyl)-2,5-dihydrofuran-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1604042-30-9

Molecular Formula

C5H5FO3

Molecular Weight

132.1

Purity

95

Origin of Product

United States

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